Tributylchlorosilane

Catalog No.
S1941580
CAS No.
995-45-9
M.F
C12H27ClSi
M. Wt
234.88 g/mol
Availability
In Stock
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Tributylchlorosilane

CAS Number

995-45-9

Product Name

Tributylchlorosilane

IUPAC Name

tributyl(chloro)silane

Molecular Formula

C12H27ClSi

Molecular Weight

234.88 g/mol

InChI

InChI=1S/C12H27ClSi/c1-4-7-10-14(13,11-8-5-2)12-9-6-3/h4-12H2,1-3H3

InChI Key

JSQJUDVTRRCSRU-UHFFFAOYSA-N

SMILES

CCCC[Si](CCCC)(CCCC)Cl

Canonical SMILES

CCCC[Si](CCCC)(CCCC)Cl

Organic Synthesis: A Source of In Situ Acid Catalyst

Chlorotributylsilane can act as a mild and effective source of an in situ acid catalyst for organic synthesis reactions [1]. When chlorotributylsilane reacts with a substrate containing an OH group (such as an alcohol), it generates hydrochloric acid (HCl) [1]. This HCl serves as the actual catalyst for various reactions, including:

  • Reductive benzylation of hydroxy functions: Chlorotributylsilane can be used in combination with benzaldehyde and a hydride source (like Et3SiH) to achieve the reductive benzylation of alcohols [1].

Source

Minoru Izumi, "Chlorotrimethylsilane as a mild and effective source of acid catalyst in reductive benzylation," Chemical Society of Japan (2005),

Derivatization Agent for Analysis of Fats and Oils

Chlorotributylsilane plays a role in the analysis of fats and oils present in various samples like vegetables and meat [2]. It can transform acylglycerides (fats and oils) into volatile fatty acid esters when used with a co-reactant like 1-pentanol [2]. These volatile esters are then analyzed using Gas Chromatography (GC) for quantitative determination of the total fat content in the sample [2]. This method offers advantages like minimal sample manipulation and high recovery of the total saponifiable lipids [2].

Source

ResearchGate publication, "Chlorotrimethylsilane, a reagent for the direct quantitative analysis of fats and oils present in vegetable and meat samples,"

Tributylchlorosilane is an organosilicon compound with the molecular formula C12H27ClSi. It consists of a silicon atom bonded to three butyl groups and one chlorine atom. This compound is typically a colorless liquid with a pungent odor, and it is known for its reactivity, particularly with water, where it can release hydrochloric acid. The structure of tributylchlorosilane allows it to serve as a versatile reagent in various

Chlorotributylsilane is a hazardous material due to its reactivity with water and moisture. It can release corrosive hydrochloric acid fumes upon hydrolysis and is classified as a flammable liquid [].

  • Hazards: Flammable, corrosive, reacts violently with water [].
  • Safety Precautions: Wear appropriate personal protective equipment (PPE) including gloves, goggles, and a respirator when handling. Work in a well-ventilated area and avoid contact with water and moisture [].

  • Hydrolysis: When reacted with water, it hydrolyzes to form tributylsilanol and hydrochloric acid:
    (C4H9)3SiCl+H2O(C4H9)3SiOH+HCl(C_4H_9)_3SiCl+H_2O\rightarrow (C_4H_9)_3SiOH+HCl
    This reaction is vigorous and releases heat, producing corrosive hydrochloric acid as a byproduct .
  • Silylation: It acts as a silylating agent, attaching to nucleophiles such as alcohols and amines. This process protects functional groups by converting them into silyl ethers or silyl amines, which can be deprotected later .
  • Reactions with Nucleophiles: Tributylchlorosilane can react with various nucleophiles, leading to the replacement of the chlorine atom and the formation of new silicon-containing compounds .

Tributylchlorosilane can be synthesized through several methods:

  • Direct Chlorination: One common method involves the chlorination of tri-n-butylsilane using thionyl chloride or phosphorus pentachloride under controlled conditions.
  • Reaction of Butyl Chloride with Silicon: Another method includes the reaction of butyl chloride with silicon in the presence of a catalyst such as copper at elevated temperatures (300-400 °C) to produce tributylchlorosilane .
  • Salt Metathesis: This involves the reaction between tributylsilyl chloride and a salt of a pseudohalide, allowing for the exchange of halides .

Tributylchlorosilane finds applications in various fields:

  • Silicon-based Materials: It is used in the synthesis of silicone polymers and resins.
  • Silylation Reagents: It serves as a reagent for silylation reactions in organic chemistry, enhancing the stability and reactivity of various compounds.
  • Surface Modification: The compound is employed in modifying surfaces to improve hydrophobicity and chemical resistance .

Studies on tributylchlorosilane interactions primarily focus on its reactivity with water and organic nucleophiles. Its hydrolysis reaction generates hydrochloric acid, which poses risks in laboratory settings due to its corrosive nature. Additionally, its ability to form stable silyl ethers makes it valuable for protecting functional groups during synthetic procedures .

Several compounds are structurally or functionally similar to tributylchlorosilane:

CompoundStructureUnique Features
Trimethylchlorosilane(CH₃)₃SiClUsed extensively for silylation; smaller alkyl groups provide different reactivity.
Dimethylchlorosilane(CH₃)₂SiClLess sterically hindered than tributylchlorosilane; reacts differently with nucleophiles.
Triethylchlorosilane(C₂H₅)₃SiClSimilar applications but different volatility and reactivity profiles due to ethyl groups.
Tris(trimethylsilyl)amine(CH₃)₃Si-N(CH₃)₃Used for nitrogen incorporation into organic substrates; features amine functionality.

Tributylchlorosilane's unique combination of three butyl groups provides distinct steric hindrance and reactivity compared to these similar compounds, making it particularly useful in specific applications where larger alkyl groups are beneficial for stability or solubility.

The synthesis of tributylchlorosilane represents a crucial area of organosilicon chemistry, with multiple established methodologies offering distinct advantages and limitations. This comprehensive examination focuses on the three primary synthetic approaches: Grignard reagent-based synthesis, alternative synthetic routes including direct processes, and purification techniques essential for obtaining high-purity products.

Grignard Reagent-Based Synthesis

The Grignard reagent-based synthesis of tributylchlorosilane stands as the most widely employed methodology in both laboratory and industrial settings. This approach leverages the nucleophilic character of butylmagnesium halides to effect substitution reactions with silicon tetrachloride or other chlorosilane precursors [1] [2] [3].

Reaction Mechanisms with Butylmagnesium Halides

The fundamental mechanism of tributylchlorosilane synthesis via Grignard reagents involves a multi-step process initiated by the formation of butylmagnesium halides from butyl halides and metallic magnesium. The reaction proceeds through a series of well-defined intermediates, each contributing to the overall selectivity and yield of the desired product [1] [2].

The initial step involves the activation of magnesium metal surface, which typically requires an activation energy of 8-12 kilocalories per mole. This surface activation is facilitated by trace amounts of iodine or other activating agents, which etch the oxide layer present on magnesium turnings [3] [4]. The subsequent adsorption of butyl halide onto the activated magnesium surface occurs with a relatively low activation barrier of 3-5 kilocalories per mole, making this step thermodynamically favorable with an exothermic character of -8 to -12 kilocalories per mole [5].

The carbon-halogen bond cleavage represents the rate-determining step of the initiation process, requiring an activation energy of 15-20 kilocalories per mole. This step is accompanied by an endothermic reaction enthalpy of +15 to +20 kilocalories per mole, reflecting the energy required to break the carbon-halogen bond [6] [7]. The formation of the Grignard complex subsequently occurs with high thermodynamic favorability, characterized by an exothermic enthalpy of -25 to -30 kilocalories per mole and a relatively low activation barrier of 5-8 kilocalories per mole.

The propagation phase begins with the coordination of silicon tetrachloride to the Grignard reagent, a process that occurs readily with an activation energy of 4-6 kilocalories per mole and an exothermic character of -10 to -15 kilocalories per mole [2] [4]. The nucleophilic attack on silicon represents the second rate-determining step, requiring 12-18 kilocalories per mole of activation energy while releasing 20-25 kilocalories per mole of energy. The final product formation step proceeds with minimal activation energy requirements of 6-10 kilocalories per mole and significant exothermic character of -30 to -35 kilocalories per mole.

Multiple substitution reactions occur sequentially, as the activation energies for successive substitutions vary only within a narrow range of 18.5-21.2 kilocalories per mole for similar methylchlorosilanes [2]. This characteristic leads to the preferential formation of multiple substitution products rather than stepwise substitution, necessitating careful stoichiometric control to optimize tributylchlorosilane yields.

Optimization of Stoichiometry and Solvent Systems

The optimization of reaction stoichiometry represents a critical factor in maximizing tributylchlorosilane yields while minimizing undesired side products. Experimental investigations have demonstrated that employing a magnesium to butyl halide ratio of 1.2:1.0 provides optimal conversion efficiency, with yields ranging from 80-90 percent when excess magnesium is utilized [5] [8] [9].

Solvent selection profoundly influences both the rate of Grignard formation and the selectivity of subsequent reactions with chlorosilanes. Tetrahydrofuran emerges as the superior solvent system, demonstrating exceptional performance in suppressing Wurtz coupling side reactions while maintaining high product selectivity [4] [8]. The dielectric constant of tetrahydrofuran (7.6) facilitates rapid Grignard formation compared to diethyl ether (dielectric constant 4.3), resulting in faster reaction rates and improved overall efficiency.

Comparative studies reveal that 2-methyltetrahydrofuran, derived from renewable resources, exhibits performance characteristics equal to or superior to traditional tetrahydrofuran in many applications [4]. This alternative solvent demonstrates minimal side reactions while maintaining high product selectivity, making it an attractive option for environmentally conscious synthetic approaches. Dimethoxyethane represents another high-performance solvent with very fast Grignard formation rates and exceptional product selectivity, though its higher boiling point (85 degrees Celsius) may require modified reaction conditions.

Temperature control plays a crucial role in reaction optimization, with the optimal temperature range spanning from 0 to 45 degrees Celsius for tetrahydrofuran-based systems [4] [8]. Lower temperatures favor selective formation while reducing side reactions, whereas higher temperatures accelerate reaction rates but may increase the formation of unwanted coupling products. The use of external cooling during exothermic Grignard formation helps maintain temperature control and prevents localized heating that could promote side reactions.

Reaction time optimization studies indicate that 4-8 hours represents the optimal duration for achieving high yields (85-92 percent) while maintaining product quality [5]. Extended reaction times beyond 12 hours generally do not provide significant yield improvements and may increase the formation of degradation products. The use of catalytic amounts of iodine (0.05 equivalents) or dibromoethane as reaction activators can reduce induction periods and improve overall reaction efficiency, typically resulting in yields of 88-94 percent.

Alternative Synthetic Routes

While Grignard-based methodologies dominate tributylchlorosilane synthesis, several alternative synthetic routes offer unique advantages under specific conditions or for particular applications. These approaches include direct processes utilizing silicon-copper alloys and hydrosilylation methodologies adapted from the well-established Rochow-Muller synthesis.

Direct Process from Silicon-Copper Alloys

The direct process for organosilicon compound synthesis, first developed by Rochow and Muller in the 1940s, provides an industrially viable alternative to Grignard-based methodologies [10] [11] [12]. This approach involves the direct reaction of butyl halides with elemental silicon in the presence of copper catalysts, typically conducted in fluidized bed reactors under carefully controlled conditions.

The standard Rochow-Muller process operates at temperatures ranging from 250-300 degrees Celsius under pressures of 2-5 bar, utilizing copper catalysts in concentrations of 5-10 percent relative to silicon [10] [13]. Silicon conversion rates of 80-95 percent can be achieved under these conditions, with selectivity to target organosilicon products ranging from 70-85 percent. The mechanism involves the formation of copper-silicon alloy phases, particularly Cu₃Si, which facilitate the formation of silicon-carbon and silicon-chlorine bonds through complex surface interactions.

Enhanced variants of the direct process employ silicon-copper alloy starting materials rather than separate silicon and copper components [14] [15]. These systems operate at slightly elevated temperatures of 280-320 degrees Celsius under reduced pressures of 1-3 bar, achieving silicon conversions of 75-88 percent with product selectivities of 65-80 percent. The pre-alloyed catalyst systems demonstrate improved stability and reduced induction periods compared to traditional Rochow-Muller catalysts.

Fluidized bed implementations of the direct process offer superior heat and mass transfer characteristics, enabling operation at higher temperatures (300-350 degrees Celsius) and pressures (3-7 bar) [12] [16]. These systems utilize copper-alumina supported catalysts and achieve silicon conversions of 85-92 percent with enhanced selectivities of 75-88 percent. The improved performance results from better temperature control and more uniform catalyst distribution throughout the reaction zone.

Advanced two-step processes represent the most sophisticated approach to direct synthesis, involving initial silicon tetrachloride reduction with hydrogen over spinel catalysts at 650 degrees Celsius, followed by reaction with methyl chloride at 300 degrees Celsius [14]. Copper aluminate spinel catalysts (CuAl₂O₄) demonstrate superior activity and particle integrity compared to conventional copper catalysts, achieving silicon conversions of 90-95 percent with exceptional selectivities of 80-92 percent. These systems eliminate the activation period requirements of traditional copper catalysts and maintain stable performance over extended operational periods.

Hydrosilylation and Rochow-Muller Approaches

Hydrosilylation methodologies offer complementary approaches to tributylchlorosilane synthesis, particularly when combined with established Rochow-Muller processes for precursor preparation [17] [11]. Recent developments in visible-light-induced hydrosilylation have demonstrated metal-free pathways for silicon-carbon bond formation, though these approaches remain primarily applicable to specialized synthetic applications rather than large-scale production.

The integration of hydrosilylation with traditional chlorosilane synthesis involves multiple sequential steps. Initial preparation of hydrosilane precursors through Rochow-Muller processes provides the necessary starting materials for subsequent hydrosilylation reactions [11] [12]. The Muller-Rochow reloaded approach demonstrates efficient single-step synthesis of bifunctional hydridochlorosilanes from crude Muller-Rochow product mixtures, achieving yields exceeding 90 percent through optimized stoichiometry and redistribution catalyst systems.

Advanced hydrosilylation methodologies utilize substoichiometric amounts of lithium hydride to produce fully reduced hydridosilanes that undergo immediate redistribution with remaining chlorosilanes [11]. This approach circumvents traditional limitations in selective partial reduction of chlorosilanes, enabling efficient access to desired organosilicon products. The reaction is autocatalyzed by lithium chloride, though reaction temperatures can be reduced significantly through the use of redistribution catalysts such as onium chlorides.

Photo-induced hydrosilylation represents an emerging methodology for ring-maintaining hydrosilylation of unactivated alkenes with hydrosilacyclobutanes [17]. These processes utilize visible-light-induced metal-free conditions with triisopropylsilyl thiol as a catalytic hydrogen atom transfer agent. The mechanism involves light-induced formation of silyl radicals that selectively add to less sterically hindered alkene sites, followed by polarity-matched hydrogen atom transfer to afford hydrosilylation products.

Purification and Isolation Techniques

The purification of tributylchlorosilane requires sophisticated separation methodologies capable of removing trace impurities while maintaining high product recovery yields. Multiple complementary techniques are typically employed in sequence to achieve the purity levels required for advanced applications.

Fractional distillation represents the primary purification methodology for tributylchlorosilane, leveraging boiling point differences to separate desired products from reaction byproducts and unreacted starting materials [18] [19] [20]. Modern distillation systems operate under carefully controlled conditions spanning 50-180 degrees Celsius at pressures of 1-5 atmospheres, achieving product purities of 95-99.5 percent with recovery yields of 85-95 percent. The energy requirements for distillation processes are substantial due to the heating and cooling demands, but the technique provides excellent separation efficiency for most applications.

Advanced distillation configurations employ multiple column systems with optimized pressure differentials to enhance separation efficiency [19]. Three-stage purification processes typically include pretreatment towers for initial separation of low-boiling impurities, primary purification columns for main product isolation, and secondary purification towers for final polishing. Heat integration between different distillation stages reduces overall energy consumption while maintaining separation performance.

Liquid-liquid extraction provides complementary purification capabilities, particularly for the removal of close-boiling impurities that resist separation by distillation alone [20]. Sulfolane-hydrocarbon extraction systems demonstrate exceptional selectivity for chlorosilane separation, operating at room temperature with minimal energy requirements. The technique achieves product purities of 92-97 percent with recovery yields of 80-90 percent, making it particularly valuable for final purification steps.

Adsorption chromatography techniques utilize silica gel or alumina stationary phases to separate tributylchlorosilane based on differential adsorption affinities [21] [22]. These methods operate under ambient conditions and achieve product purities of 90-95 percent with recovery yields of 75-85 percent. While energy requirements are moderate due to solvent recovery needs, the technique provides excellent capability for removing trace polar impurities that may not be effectively separated by distillation methods.

Crystallization represents the highest-purity purification technique available, capable of achieving product purities of 98-99.8 percent with excellent recovery yields of 90-98 percent [23]. The method operates at reduced temperatures ranging from -10 to 25 degrees Celsius and requires moderate energy inputs primarily for cooling. Crystallization is particularly effective for final purification stages where ultra-high purity is required.

Specialized purification techniques for chlorosilane systems include the use of dehydrated tertiary amines for boron impurity removal [24] [25]. These methods convert boron impurities into high-boiling-point compounds that can be separated by subsequent distillation, achieving significant reductions in boron content without substantial yield losses. Aromatic aldehydes combined with non-nucleophilic Lewis bases provide alternative approaches for removing both boron and phosphorus impurities from chlorosilane streams.

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

995-45-9

Wikipedia

Tributylchlorosilane

General Manufacturing Information

Silane, tributylchloro-: ACTIVE

Dates

Modify: 2023-08-16

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